d-Glucal

Enzymology Glycosidase Carbohydrate Chemistry

Acetylated glycals like tri-O-acetyl-D-glucal demand deprotection steps that delay workflows. D-Glucal retains free hydroxyls, enabling orthogonal functionalization inaccessible to acetylated analogs. • Exclusive β-configuration via vinyl oxirane-no anomeric separation. • Enzymatic 1-step route to 2-deoxy-α-D-glucose 1-phosphate via CuCPase. • Dihalogenated analogs: 2× brain activity of ¹⁸F-FDG in vivo. • Defined kinetics: β-glucosidase substrate (kcat 2.3 min⁻¹, Km 0.85 mM), glucose oxidase inhibitor (Ki 0.13 M).

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 13265-84-4
Cat. No. B013581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Glucal
CAS13265-84-4
Synonyms1,5-Anhydro-2-deoxy-D-arabinohex-1-enitol;  1,2-Dideoxy-D-arabinohex-1-enopyranose;  Glucal;  D-(+)-Glucal; 
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1=COC(C(C1O)O)CO
InChIInChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6?/m1/s1
InChIKeyYVECGMZCTULTIS-QYRBDRAASA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucal: Glycal Building Block for Synthesis and Enzymatic Probes


D-Glucal (1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol, CAS 13265-84-4) is a cyclic enol ether belonging to the glycal family of unsaturated sugars [1]. It is a white to tan solid with a melting point of 58–60 °C and serves as a versatile synthetic intermediate derived from D-glucose . Unlike its fully acetylated counterpart tri-O-acetyl-D-glucal, the parent D-Glucal retains free hydroxyl groups, enabling a distinct range of direct functionalizations and biological interactions. As a structural analog of D-glucose, D-Glucal participates in glycosidase-catalyzed hydration reactions and acts as both a glycosyl donor and a mechanistic probe, forming the basis for its differentiated utility in carbohydrate chemistry, medicinal chemistry, and enzymology [2].

Free hydroxyl groups enable orthogonal protection strategies
Acts as glycosyl donor and mechanistic probe
Structural analog of D-glucose for enzymatic studies

Why D-Glucal Cannot Be Substituted


Direct substitution of D-Glucal with its commonly used peracetylated derivative tri-O-acetyl-D-glucal is not chemically equivalent. The free hydroxyl groups of D-Glucal permit orthogonal protection strategies and direct nucleophilic reactions that are inaccessible with the acetylated analog [1]. Furthermore, cross-glycal comparisons reveal that D-Glucal exhibits distinct enzymatic reactivity relative to D-galactal, with faster hydration kinetics by β-D-glucosidase and divergent byproduct profiles [2]. These differences in hydroxyl availability, stereoelectronic properties, and enzyme recognition preclude generic interchange in both synthetic and biochemical workflows. The following evidence documents the quantifiable performance gaps that justify compound-specific selection.

Acetylated analogTri-O-acetyl-D-glucal lacks free hydroxyls, blocking direct nucleophilic reactions and orthogonal protections.
D-GalactalD-Galactal shows slower enzymatic hydration and different byproduct profiles with β-glucosidase.
Generic glycalsEnzyme recognition and stereoelectronic properties may not transfer; class-level data cannot replace compound-specific validation.

D-Glucal: Head-to-Head Performance vs. Analogs


Enzymatic Hydration: D-Glucal vs. D-Galactal

D-Glucal is hydrated by β-D-glucosidase at a significantly faster rate than D-galactal, establishing its superiority as a substrate for studying gluco-configured glycosidase mechanisms [1]. The differential rate is qualitative but reproducible, with D-glucal also producing a unique byproduct absent in D-galactal reactions.

Enzymatic hydration: vs. D-galactal
Head-to-head
Faster hydration rate by β-glucosidase; yields 2-deoxy-D-arabino-hexose plus unique byproduct, unlike D-galactal which yields only 2-deoxy-D-lyxo-hexose.
Reported faster hydration supports gluco-configured glycosidase studies.
Qualitative rate difference; aqueous buffer conditions.
Enzymology Glycosidase Carbohydrate Chemistry

Hydration Kinetics with β-Glucosidase

D-Glucal serves as a substrate for β-glucosidase from Agrobacterium faecalis with defined Michaelis–Menten parameters, undergoing stereospecific hydration to yield 2-deoxy-β-D-glucose [1]. This kinetic characterization enables quantitative comparison with other glycals and supports its use as a mechanistic probe.

β-Glucosidase kinetics
Class-level
kcat = 2.3 min−1; Km = 0.85 mM (Agrobacterium faecalis).
Defined parameters enable quantitative assay comparisons.
Steady-state values; comparator data not included in source.
Enzyme Kinetics Glycosidase Mechanistic Probe

Glucose Oxidase Inhibition: D-Glucal vs. D-Glucose

D-Glucal acts as a competitive inhibitor of Aspergillus niger glucose oxidase with respect to D-glucose, with a well-defined inhibition constant [1]. This contrasts with its role as a substrate for glycosidases, highlighting its context-dependent biochemical behavior.

Glucose oxidase inhibition
Head-to-head
Ki = 0.13 M (competitive vs. D-glucose, pH 3.8–7.5).
Reported Ki supports inhibitor screening for glucose oxidase studies.
Mechanism competitive with glucose, uncompetitive with O2.
Enzyme Inhibition Glucose Oxidase Biochemistry

Brain Uptake: D-Glucal Dihalides vs. 2-Deoxy-D-glucose

Halogenated products derived from D-Glucal exhibit greater brain uptake than 2-deoxy-D-glucose and D-glucose in rat models, with usable activity from D-glucal dihalides reaching twice that of ¹⁸F-2-deoxy-2-fluoro-D-glucose [1][2]. This establishes D-Glucal as a privileged scaffold for developing brain-targeted radiopharmaceuticals.

Brain uptake: vs. 2-deoxy-D-glucose analogs
Head-to-head
D-Glucal dihalides provide 2× usable brain activity relative to 18F-2-deoxy-2-fluoro-D-glucose in rat models.
Reported higher brain uptake supports imaging agent development.
Halogenated with 36Cl/82Br; rodent carotid injection.
Radiopharmaceutical Blood-Brain Barrier Imaging

Stereoselective β-Glycosylation via Vinyl Oxirane

A vinyl oxirane derived from D-Glucal undergoes completely stereoselective β-O-glycosylation with O-nucleophiles via a syn 1,4-addition pathway [1]. This contrasts with many conventional glycosyl donors that yield α/β mixtures requiring chromatographic separation.

Stereoselective β-glycosylation
Class-level
Exclusive β-selectivity (>99:1 β:α) via vinyl oxirane derived from D-glucal, compared to typical donors giving anomeric mixtures.
Reported stereocontrol supports β-O-glycoside preparation without separation.
Anhydrous conditions, t-BuOK/benzene.
Stereoselective Synthesis Glycosylation Organic Chemistry

Enzymatic Phosphorolysis: D-Glucal as Donor Substrate

Cellobiose phosphorylase from Cellulomonas uda (CuCPase) utilizes D-Glucal as a slow alternative donor substrate for stereospecific glycosyl transfer to inorganic phosphate, producing 2-deoxy-α-D-glucose 1-phosphate [1]. This enzymatic route offers a convenient single-step synthesis of a compound that is difficult to prepare chemically.

Enzymatic phosphorolysis
Class-level
Cellobiose phosphorylase uses D-glucal as slow donor to produce 2-deoxy-α-D-glucose 1-phosphate in one step, bypassing multi‑step chemical synthesis.
Supports single-step biocatalytic route to nucleotide sugar analogs.
D2O confirms equatorial deuteration; CuCPase system.
Biocatalysis Phosphorylase Nucleotide Sugar Synthesis

D-Glucal: Procurement and Research Applications


Stereoselective β-O-Glycoside Synthesis

Researchers aiming to prepare 2-unsaturated β-O-glycosides with absolute stereocontrol should procure D-Glucal as the starting material for vinyl oxirane generation. The derived epoxide 1 reacts with O-nucleophiles (alcohols, phenols) to afford exclusively β-configured pseudoglycals, eliminating the need for anomeric separation [1].

Enzymatic Production of 2-Deoxy-α-D-glucose 1-Phosphate

Laboratories requiring 2-deoxy-α-D-glucose 1-phosphate—a precursor for nucleotide sugar analogs—should utilize D-Glucal as the donor substrate with Cellulomonas uda cellobiose phosphorylase (CuCPase). This biocatalytic method provides a single-step, stereospecific route that circumvents the low yields and complexity of chemical synthesis [1].

Development of Brain-Targeted Radiopharmaceuticals

Medicinal chemistry teams developing novel brain imaging agents should employ D-Glucal as a scaffold for halogenation. D-Glucal dihalides demonstrate twice the usable brain activity of ¹⁸F-2-deoxy-2-fluoro-D-glucose in rat models, offering a validated platform for optimizing blood-brain barrier penetration [1][2].

Mechanistic Probing of Glycosidases and Glucose Oxidase

Biochemists investigating glycosidase mechanisms or glucose oxidase inhibition should select D-Glucal for its well-characterized dual behavior: as a substrate for β-glucosidases (kcat = 2.3 min⁻¹, Km = 0.85 mM) [1] and as a competitive inhibitor of glucose oxidase (Ki = 0.13 M) [2]. This enables controlled, quantitative perturbation of enzyme active sites.

Application
Selection Property
Validation Focus
Stereoselective β-O-glycoside synthesis
Vinyl oxirane stereochemical control
Anomeric purity and reaction yield
2-Deoxy-α-D-glucose 1-phosphate preparation
Enzymatic glycosyl donor specificity
Product stereochemistry and phosphate transfer efficiency
Brain-targeted radiopharmaceutical research
Halogenation precursor scaffold
Brain uptake in rodent models
Glycosidase/glucose oxidase mechanistic studies
Defined kinetic and inhibition constants
Enzyme assay reproducibility and parameter consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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